molecular formula C9H8N2O2 B1388116 1-Methyl-7-azaindole-4-carboxylic acid CAS No. 1147753-38-5

1-Methyl-7-azaindole-4-carboxylic acid

Cat. No.: B1388116
CAS No.: 1147753-38-5
M. Wt: 176.17 g/mol
InChI Key: FDPGPKFADPMZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2 It is a derivative of azaindole, which is a nitrogen-containing analog of indole

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-azaindole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as the Sonogashira coupling reaction. This method involves the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts and copper co-catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-azaindole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azaindole derivatives.

Scientific Research Applications

1-Methyl-7-azaindole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-7-azaindole: Lacks the carboxylic acid group, making it less polar.

    7-Azaindole-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and solubility.

    1-Methylindole-4-carboxylic acid: Contains an indole ring instead of an azaindole ring, altering its electronic properties.

Uniqueness

1-Methyl-7-azaindole-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the azaindole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Biological Activity

1-Methyl-7-azaindole-4-carboxylic acid (CAS No. 1147753-38-5) is a heterocyclic compound belonging to the azaindole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The specific mechanism of action for this compound remains largely uncharacterized, but it is hypothesized to interact with various biological pathways similar to other azaindole derivatives.

Potential Targets

While the primary targets of this compound are not well-documented, azaindoles are known to modulate several biological processes, including:

  • Enzyme inhibition : Azaindoles can inhibit various kinases, which are crucial in cancer proliferation.
  • Receptor interaction : They may bind to specific receptors, influencing signal transduction pathways.

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly focusing on its anticancer properties.

Anticancer Properties

Research indicates that derivatives of azaindoles exhibit promising anticancer activity. For instance:

  • Inhibition of Tumor Growth : Azaindole-based compounds have shown effectiveness against various cancer cell lines, including breast cancer and glioblastoma cells. The compound's structure allows it to interfere with cell cycle regulation and apoptosis pathways .

Case Studies

  • In vitro Studies : A study highlighted the efficacy of related azaindole compounds against Trypanosoma brucei, demonstrating that modifications at the 3 and 5 positions can retain potency while enhancing solubility and bioavailability .
  • Structure-Activity Relationships (SAR) : Research on structural modifications around the azaindole core revealed that certain substitutions significantly affect biological activity, emphasizing the importance of functional group positioning for optimal efficacy .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
1-Methyl-7-azaindoleLacks carboxylic acid; less polarLower anticancer activity
7-AzaindoleLacks methyl group; different reactivityInhibits PI3K, anti-cancer potential
1-MethylindoleIndole ring instead of azaindoleVaries in electronic properties
3,5-disubstituted 7-AzaindolesEnhanced potency against T. bruceiBroad anti-proliferative activity

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization methods such as Fischer indole synthesis or Sonogashira coupling reactions. These methods allow for scalable production suitable for research and potential therapeutic applications.

Applications in Drug Development

The compound is being explored for its potential use in drug development targeting specific enzymes or receptors involved in cancer progression. Its unique structural features may lead to novel therapeutic agents with improved efficacy and selectivity against tumor cells .

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGPKFADPMZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653881
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147753-38-5
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-7-azaindole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-7-azaindole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methyl-7-azaindole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-7-azaindole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-7-azaindole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-7-azaindole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.